molecular formula C6H2FN3O2 B8791924 3-Fluoro-5-nitropicolinonitrile

3-Fluoro-5-nitropicolinonitrile

Cat. No.: B8791924
M. Wt: 167.10 g/mol
InChI Key: MRUJDELTTXSGIU-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitropicolinonitrile (CAS: 1060804-39-8; alternative CAS: 573763-02-7, subject to source discrepancies) is a fluorinated nitropyridine derivative with the molecular formula C₆H₂FN₃O₂ and a molecular weight of 167.1 g/mol. Its structure features a cyano group at position 2, a nitro group at position 5, and a fluorine atom at position 3 on the pyridine ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocyclic scaffolds due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and nucleophilic substitution reactions.

Properties

Molecular Formula

C6H2FN3O2

Molecular Weight

167.10 g/mol

IUPAC Name

3-fluoro-5-nitropyridine-2-carbonitrile

InChI

InChI=1S/C6H2FN3O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H

InChI Key

MRUJDELTTXSGIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)C#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
3-Fluoro-5-nitropicolinonitrile C₆H₂FN₃O₂ 167.1 F (position 3), NO₂ (5), CN (2) High electrophilicity due to strong electron-withdrawing groups.
3-Chloro-5-nitropicolinonitrile C₆H₂ClN₃O₂ 183.5 Cl (position 3) Chlorine’s lower electronegativity vs. fluorine reduces ring activation, slowing nucleophilic attacks.
5-Fluoro-3-nitropicolinonitrile C₆H₂FN₃O₂ 167.1 F (position 5), NO₂ (3) Altered regiochemistry impacts binding in medicinal chemistry applications.

Key Findings :

  • Fluorine’s high electronegativity enhances the electron-deficient nature of the pyridine ring compared to chlorine, making this compound more reactive in Suzuki-Miyaura couplings.
  • Substitution at position 5 (5-Fluoro-3-nitropicolinonitrile) reduces steric hindrance, improving solubility in polar aprotic solvents (e.g., DMF) compared to the 3-fluoro isomer.
Nitro and Amino Derivatives
Compound Molecular Formula Similarity Score Key Differences Applications
6-Amino-5-nitropicolinonitrile C₆H₄N₄O₂ 0.67 NH₂ (position 6) Intermediate for dyes; basic amino group increases pH sensitivity.
5-Methyl-3-nitropicolinonitrile C₇H₅N₃O₂ 0.65 CH₃ (position 5) Methyl group enhances lipophilicity, favoring blood-brain barrier penetration.
2-Cyano-4-methyl-5-nitropyridine C₇H₅N₃O₂ 0.85 CH₃ (position 4) Structural similarity but reduced electrophilicity due to methyl electron donation.

Key Findings :

  • Amino substitution (6-Amino-5-nitropicolinonitrile) introduces basicity, altering toxicity profiles; first-aid measures for inhalation require immediate medical attention.
  • Methyl groups (e.g., 5-Methyl-3-nitropicolinonitrile) improve metabolic stability but reduce reactivity toward palladium-catalyzed reactions.
Aromatic System Variations
Compound Aromatic System Key Property Differences
This compound Pyridine Nitrogen in ring enhances π-acidity, facilitating metal coordination.
3-Fluoro-5-nitrobenzonitrile Benzene Absence of ring nitrogen reduces Lewis basicity, limiting catalytic applications.

Key Findings :

  • Pyridine-based derivatives exhibit stronger coordination with transition metals (e.g., Pd, Cu), making them superior in catalytic synthesis compared to benzene analogs.

Data Limitations and Discrepancies

  • CAS Number Conflicts: this compound is listed under CAS 1060804-39-8 and 573763-02-7, necessitating verification via independent sources.
  • Solubility Data: Limited quantitative solubility data for analogs like 3-Chloro-5-nitropicolinonitrile.

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